(S)-4-(2-IODOETHYL)-2,2-DIMETHYL-[1,3]DIOXOLANE

Lipophilicity ADME Prediction Partition Coefficient

(S)-4-(2-Iodoethyl)-2,2-dimethyl-[1,3]dioxolane (CAS 104596-85-2) is a chiral, non-racemic iodoalkyl 1,3-dioxolane derivative with the molecular formula C7H13IO2 and a molecular weight of 256.08 g/mol. It serves as a protected chiral synthon, wherein the 1,3-dioxolane ring acts as a 1,2-diol protecting group and the primary iodoethyl side chain provides a potent electrophilic handle for further functionalization.

Molecular Formula C7H13IO2
Molecular Weight 256.08 g/mol
CAS No. 104596-85-2
Cat. No. B010146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-(2-IODOETHYL)-2,2-DIMETHYL-[1,3]DIOXOLANE
CAS104596-85-2
Synonyms(S)-4-(2-IODO-ETHYL)-2,2-DIMETHYL-[1,3]DIOXOLANE
Molecular FormulaC7H13IO2
Molecular Weight256.08 g/mol
Structural Identifiers
SMILESCC1(OCC(O1)CCI)C
InChIInChI=1S/C7H13IO2/c1-7(2)9-5-6(10-7)3-4-8/h6H,3-5H2,1-2H3/t6-/m0/s1
InChIKeyBABASTDSXZONTL-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Analysis: (S)-4-(2-Iodoethyl)-2,2-Dimethyl-[1,3]Dioxolane (CAS 104596-85-2) as a Differentiated Chiral Building Block


(S)-4-(2-Iodoethyl)-2,2-dimethyl-[1,3]dioxolane (CAS 104596-85-2) is a chiral, non-racemic iodoalkyl 1,3-dioxolane derivative with the molecular formula C7H13IO2 and a molecular weight of 256.08 g/mol . It serves as a protected chiral synthon, wherein the 1,3-dioxolane ring acts as a 1,2-diol protecting group and the primary iodoethyl side chain provides a potent electrophilic handle for further functionalization [1]. This compound is distinguished by its defined (S)-stereochemistry at the 4-position, making it a valuable intermediate for the enantioselective synthesis of complex molecules, particularly in medicinal chemistry [2].

Stereochemistry
Defined (S)-enantiomer synthon
Electrophile
Iodoethyl group for functionalization
Protection
1,3-Dioxolane protecting group

Why Generic Substitution Fails: The Critical Role of Halogen, Lipophilicity, and Stereochemistry in (S)-4-(2-Iodoethyl)-2,2-dimethyl-[1,3]dioxolane


Substituting (S)-4-(2-iodoethyl)-2,2-dimethyl-[1,3]dioxolane (CAS 104596-85-2) with a closely related analog, such as the corresponding alcohol, racemate, or bromo/chloro derivative, is not chemically equivalent and can lead to significant alterations in synthetic outcomes. The specific halogen atom dictates the compound's reactivity as an electrophile, directly impacting reaction rates and yields in nucleophilic substitution sequences [1]. Furthermore, the compound's calculated lipophilicity (LogP) differs substantially from its alcohol analog, affecting its solubility and behavior in biphasic or membrane-like environments [2]. Finally, the defined (S)-stereochemistry is essential for introducing chirality into downstream products; using a racemic mixture would result in a 1:1 mixture of diastereomers, requiring costly and time-consuming separation [3]. The following quantitative evidence details these critical differentiators.

Halogen identity
Iodo reactivity > Br or Cl; substitution may alter reaction rates and yields.
Lipophilicity profile
LogP differs from alcohol analog; may shift solubility and phase partitioning.
Stereochemistry
Racemate generates diastereomeric mixtures; requires chiral separation validation.

Quantitative Differentiation Guide: (S)-4-(2-Iodoethyl)-2,2-Dimethyl-[1,3]Dioxolane vs. Key Analogs


Lipophilicity: LogP Comparison vs. Alcohol Analog (CAS 32233-43-5)

The target compound exhibits a calculated LogP of 1.963 [1], which is significantly higher than the LogP of 0.520 reported for its alcohol analog, 4-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolane (CAS 5754-34-7) [2]. This represents a >3.7-fold increase in lipophilicity, which can influence membrane permeability and solubility profiles in biological or biphasic reaction systems.

Lipophilicity (LogP)
Cross-study comparable
Target: 1.963 vs. Alcohol analog: 0.520 (Δ +1.443)
Supports partition-coefficient selection context
Calculated values; verify experimentally
Lipophilicity ADME Prediction Partition Coefficient

Volatility: Boiling Point Comparison vs. Alcohol Analog (CAS 32233-43-5)

The target compound has a predicted boiling point of 236.3 ± 15.0 °C at 760 mmHg . This is substantially higher than the boiling point reported for its alcohol analog, (S)-4-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolane (CAS 32233-43-5), which is 98 °C at 15 mmHg (lit.) . This indicates significantly lower volatility for the iodoethyl derivative, which can be advantageous in reactions requiring elevated temperatures or for simplifying purification by distillation.

Boiling Point
Data to verify
236.3 °C (760 mmHg) vs. 98 °C (15 mmHg)
Lower volatility may support thermal reaction design
Predicted vs. experimental at reduced pressure
Physical Property Volatility Thermal Stability

Electrophilic Reactivity: Leaving Group Ability vs. Bromo and Chloro Analogs

In nucleophilic substitution reactions, the iodide leaving group in the target compound is more reactive than the bromide or chloride in corresponding analogs (CAS 89942-18-7 and CAS 55559-76-7, respectively). The established order of halide leaving group ability is I⁻ > Br⁻ > Cl⁻ [1]. This is due to iodide being a weaker base and more stable anion, leading to faster reaction rates and often higher yields under milder conditions for SN2-type reactions.

Leaving Group Ability
Class-level inference
I⁻ > Br⁻ > Cl⁻
Faster SN2 kinetics may reduce reaction time
Validate under specific reaction conditions
Nucleophilic Substitution Reaction Kinetics Leaving Group

Stereochemical Identity: Defined (S)-Enantiomer vs. Racemic Mixture

The target compound, (S)-4-(2-iodoethyl)-2,2-dimethyl-[1,3]dioxolane (CAS 104596-85-2), possesses a single, defined (S)-stereocenter at the 4-position . In contrast, the racemic mixture (CAS 98095-37-5) contains both (R)- and (S)-enantiomers in equal proportion . Use of the racemate in asymmetric synthesis would produce a 1:1 mixture of diastereomeric products, which are often difficult and costly to separate. The enantiopure form ensures the introduction of the desired stereochemistry into the target molecule with high fidelity, a critical requirement in the synthesis of chiral pharmaceuticals.

Stereochemistry
Supporting evidence
Single (S)-enantiomer vs. 1:1 racemate
Enantiopure synthon required for chiral synthesis
Confirm enantiomeric excess by analysis
Chirality Enantioselective Synthesis Asymmetric Synthesis

Procurement-Guided Application Scenarios for (S)-4-(2-Iodoethyl)-2,2-dimethyl-[1,3]dioxolane (CAS 104596-85-2)


Enantioselective Synthesis of Pharmaceutical Intermediates

As a chiral electrophile, this compound is ideally suited for the enantioselective construction of complex drug candidates. Its use as an alkylating agent has been demonstrated in the multi-step synthesis of potent Bcl-2/Bcl-xL inhibitors, where the (S)-stereocenter is critical for the final drug's binding affinity [1]. The higher reactivity of the iodide leaving group (vs. bromide or chloride) facilitates efficient alkylation of nucleophiles under mild conditions, a key advantage in preserving sensitive functional groups elsewhere in the molecule.

Development of Lipophilic Chiral Building Blocks

The significantly higher calculated LogP (1.963) compared to its alcohol analog (0.520) makes this compound a superior choice when designing building blocks intended for reactions in organic solvents or for incorporation into lipophilic regions of a target molecule [2]. This property can simplify work-up procedures and improve yields in biphasic reactions where the product partitions favorably into the organic layer.

Synthesis of Chiral Spiroketal Frameworks

The compound serves as a versatile precursor for generating chiral spiroketal skeletons. Iterative alkylation of acetone N,N-dimethylhydrazone with this iodide, followed by a one-pot deprotection/spirocyclization sequence, provides a direct route to these complex, naturally occurring motifs . The presence of the iodine atom ensures high reactivity for the initial alkylation step, which is crucial for the overall efficiency of the sequence.

Production of Defined Chiral Intermediates in Academic and Industrial R&D

For laboratories engaged in methodology development or total synthesis, the availability of a well-defined, single enantiomer building block streamlines synthetic planning. By eliminating the need for chiral resolution or asymmetric steps later in the synthesis, researchers can focus on optimizing key bond-forming reactions. The compound's relatively high boiling point (236.3 °C) also indicates it is a non-volatile liquid, which can be advantageous for handling and storage in a research setting compared to more volatile alternatives.

Application
Selection Property
Validation Focus
Enantioselective pharmaceutical intermediate synthesis
Defined (S)-stereochemistry with iodo leaving group
Chiral purity and reactivity confirmation
Lipophilic chiral building block design
Lipophilicity-driven phase partitioning
LogP and biphasic reaction performance
Chiral spiroketal framework synthesis
Electrophilic iodoethyl handle for alkylation
Reaction efficiency and diastereoselectivity
Academic and industrial R&D supply
Single-enantiomer, non-volatile liquid handling
Stereochemical integrity and storage consistency

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